molecular formula C21H22N6O B12243810 3-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyridine-2-carbonitrile

3-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyridine-2-carbonitrile

Cat. No.: B12243810
M. Wt: 374.4 g/mol
InChI Key: KRCAGAUOIXDTMF-UHFFFAOYSA-N
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Description

3-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyridine-2-carbonitrile is a complex organic compound that belongs to the class of imidazo[1,2-b]pyridazines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a cyclopropyl group, an imidazo[1,2-b]pyridazine core, and a piperidine ring, making it a highly functionalized molecule with significant pharmacological potential.

Preparation Methods

The synthesis of 3-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyridine-2-carbonitrile involves multiple steps, starting with the formation of the imidazo[1,2-b]pyridazine core. This can be achieved through a Pd-catalyzed amide coupling reaction, where 3-alkyl and 3-arylamino-2-chloropyridines react with primary amides in the presence of tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct and di-tert-butyl dicarbonate . The cyclopropyl group is then introduced through a cyclopropanation reaction, followed by the attachment of the piperidine ring via nucleophilic substitution. Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

3-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyridine-2-carbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

3-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyridine-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyridine-2-carbonitrile involves the inhibition of TAK1 kinase. TAK1 is a serine/threonine kinase that plays a crucial role in cell growth, differentiation, and apoptosis. By inhibiting TAK1, this compound suppresses the NF-κB, p38MAPK, ERK, and STAT3 signaling pathways, leading to the downregulation of key regulators involved in the growth and survival of multiple myeloma cells .

Comparison with Similar Compounds

Similar compounds to 3-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyridine-2-carbonitrile include:

The uniqueness of this compound lies in its specific structure, which allows for potent inhibition of TAK1 kinase and its potential therapeutic applications in treating multiple myeloma.

Properties

Molecular Formula

C21H22N6O

Molecular Weight

374.4 g/mol

IUPAC Name

3-[4-[(2-cyclopropylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile

InChI

InChI=1S/C21H22N6O/c22-12-17-19(2-1-9-23-17)26-10-7-15(8-11-26)14-28-21-6-5-20-24-18(16-3-4-16)13-27(20)25-21/h1-2,5-6,9,13,15-16H,3-4,7-8,10-11,14H2

InChI Key

KRCAGAUOIXDTMF-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CN3C(=N2)C=CC(=N3)OCC4CCN(CC4)C5=C(N=CC=C5)C#N

Origin of Product

United States

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